WHI-P97

Vue d'ensemble

Description

WHI-P97 est un inhibiteur puissant de la Janus kinase 3 (JAK-3) conçu rationnellement. Il est connu pour sa capacité à inhiber la translocation de la 5-lipoxygénase du nucléoplasme vers la membrane nucléaire, empêchant ainsi la synthèse de leucotriènes dépendante de la 5-lipoxygénase . Ce composé a montré un potentiel significatif dans la prévention de l'asthme allergique chez les modèles animaux .

Méthodes De Préparation

WHI-P97 peut être synthétisé par une série de réactions chimiques impliquant l'introduction d'atomes de brome et de groupes hydroxyle sur un échafaudage de quinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinazoline : Cela implique la condensation de dérivés d'aniline appropriés avec du formamide ou de l'acide formique.

Bromation : Introduction d'atomes de brome à des positions spécifiques sur le cycle phényle.

Hydroxylation : Introduction de groupes hydroxyle sur le cycle phényle.

Analyse Des Réactions Chimiques

WHI-P97 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les atomes de brome ou d'autres groupes fonctionnels sur la molécule.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels sur l'échafaudage de quinazoline.

Les réactifs couramment utilisés dans ces réactions comprennent le brome, les agents hydroxylants et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Allergic Asthma

Research indicates that WHI-P97 has significant potential in treating allergic asthma. In preclinical models, administration of this compound resulted in:

- Reduction of Airway Hyper-responsiveness : In ovalbumin-sensitized mice, this compound treatment prevented airway hyper-responsiveness to methacholine in a dose-dependent manner.

- Inhibition of Eosinophil Recruitment : The compound also inhibited eosinophil accumulation in the airway lumen following allergen exposure, suggesting its role in mitigating inflammatory responses associated with asthma .

Other Inflammatory Conditions

This compound is being investigated for its broader implications in treating various inflammatory conditions due to its ability to modulate immune responses through JAK-3 inhibition. This includes potential applications in rheumatoid arthritis and other autoimmune diseases where JAK-3 plays a critical role .

Biological Research Applications

This compound serves as a valuable tool compound in biological research:

- Studying JAK-3 Pathways : Researchers utilize this compound to elucidate the role of JAK-3 in cellular signaling pathways and immune responses, providing insights into how inhibiting this kinase can alter disease processes.

- Investigating Leukotriene Synthesis : It is employed to understand the mechanisms underlying leukotriene production and its implications in various pathologies, enhancing our knowledge of inflammatory mediators .

Safety and Tolerability

In toxicity studies, this compound demonstrated a favorable safety profile with no observed toxicity at doses ranging from 5 µg/kg to 50 mg/kg in mouse models. The compound was well tolerated, indicating its potential for clinical use without significant adverse effects .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Preclinical Model of Asthma | This compound reduced airway hyper-responsiveness and eosinophil recruitment | Supports use in asthma treatment |

| In vitro Studies on JAK-3 | Inhibition led to altered immune signaling pathways | Provides a basis for further research into autoimmune diseases |

| Safety Trials | No toxicity observed at therapeutic doses | Indicates potential for clinical application |

Mécanisme D'action

WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .

Comparaison Avec Des Composés Similaires

WHI-P97 est unique en son inhibition spécifique de la Janus kinase 3. Des composés similaires comprennent :

WHI-P131 : Un autre inhibiteur puissant de la Janus kinase 3 avec un échafaudage de quinazoline similaire.

WHI-P154 : Un dérivé de this compound avec des atomes de brome et des groupes hydroxyle supplémentaires.

WHI-P79 : Un composé apparenté avec un motif de substitution différent sur le cycle phényle.

Ces composés présentent des similitudes structurelles avec this compound mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités inhibitrices.

Activité Biologique

WHI-P97, also known as p97 or VCP (valosin-containing protein), is a crucial ATPase involved in various cellular processes, including protein degradation, cell cycle regulation, and autophagy. Its biological significance has made it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

This compound operates primarily as a chaperone protein that facilitates the extraction of misfolded proteins from the endoplasmic reticulum (ER) for proteasomal degradation. It is involved in several critical cellular pathways:

- Endoplasmic Reticulum-Associated Degradation (ERAD) : this compound plays a vital role in retrotranslocating misfolded proteins from the ER to the cytosol for degradation by the proteasome .

- Mitochondrial-Associated Degradation (MAD) : Similar to ERAD, this pathway involves the removal of damaged mitochondrial proteins .

- Cell Cycle Regulation : this compound is implicated in regulating various phases of the cell cycle, influencing cellular proliferation and apoptosis .

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Protein Quality Control | Facilitates degradation of misfolded proteins via ERAD and MAD pathways. |

| Cell Cycle Regulation | Modulates progression through different phases of the cell cycle. |

| Autophagy | Involved in the selective degradation of cellular components. |

| Transcription Factor Regulation | Influences the activity of various transcription factors critical for cell function. |

Cancer Treatment

Recent studies have highlighted this compound's potential in cancer therapy. For instance, research demonstrated that inhibiting p97 with compounds like EerI can restore levels of tumor suppressor proteins such as p53 and NFκB, leading to increased apoptosis in cancer cells .

Case Study: Synergistic Effects with Proteasome Inhibitors

A significant finding involved the combination of this compound inhibitors with proteasome inhibitors like bortezomib. This combination was shown to induce ER stress-mediated apoptosis in cervical cancer cells by upregulating pro-apoptotic proteins . The synergy between these compounds enhances their efficacy, suggesting a promising avenue for cancer treatment.

Neurodegenerative Disorders

This compound has also been studied in the context of neurodegenerative diseases. Its role in facilitating the degradation of misfolded proteins links it to conditions like Alzheimer's and frontotemporal dementia. Research indicates that mutations in p97 can lead to pathological protein accumulation, exacerbating these diseases .

Case Study: Inclusion Body Myopathy with Paget Disease and Frontotemporal Dementia (IBMPFD)

A study explored how mutations in p97 contribute to IBMPFD, characterized by muscle degeneration and cognitive decline. The research highlighted that altered p97 function leads to impaired protein degradation pathways, resulting in toxic aggregate formation within cells .

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Cancer Treatment | Inhibition restores p53/NFκB; induces apoptosis via ER stress pathways. |

| Neurodegenerative Disorders | Mutations lead to impaired degradation; associated with toxic aggregates. |

Propriétés

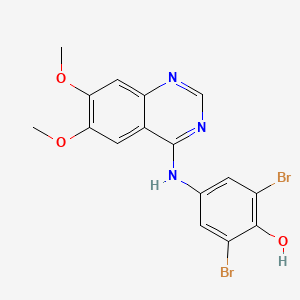

IUPAC Name |

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCXQRVVNQMZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274408 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-05-4 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.